N,N'-di(naphthalen-1-yl)benzene-1,2-dicarboxamide
Description
N,N’-Di-1-naphthylphthalamide is an organic compound known for its unique structural properties and diverse applications. It is a derivative of phthalimide, featuring two naphthyl groups attached to the nitrogen atoms of the phthalimide core. This compound is of significant interest in various fields, including organic electronics, materials science, and medicinal chemistry.
Properties
Molecular Formula |
C28H20N2O2 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-N,2-N-dinaphthalen-1-ylbenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C28H20N2O2/c31-27(29-25-17-7-11-19-9-1-3-13-21(19)25)23-15-5-6-16-24(23)28(32)30-26-18-8-12-20-10-2-4-14-22(20)26/h1-18H,(H,29,31)(H,30,32) |
InChI Key |
FYSZQKFORGNKED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3C(=O)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Di-1-naphthylphthalamide typically involves the condensation of phthalic anhydride with 1-naphthylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene.
Industrial Production Methods: Industrial production of N,N’-Di-1-naphthylphthalamide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N’-Di-1-naphthylphthalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The naphthyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthylamines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N,N’-Di-1-naphthylphthalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Acts as a fluorescent probe for studying biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Employed in the production of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of N,N’-Di-1-naphthylphthalamide involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. The compound’s effects are mediated through pathways involving oxidative stress and modulation of cellular signaling .
Comparison with Similar Compounds
Naphthalene diimides: Known for their electronic properties and applications in organic electronics.
Phthalimides: Widely used in pharmaceuticals and agrochemicals.
Naphthalimides: Employed in the development of fluorescent dyes and imaging agents
Uniqueness: N,N’-Di-1-naphthylphthalamide stands out due to its dual naphthyl groups, which enhance its electronic properties and make it suitable for advanced applications in materials science and electronics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
